molecular formula C10H12N2O2 B14859813 N-(2-Acetyl-6-methylpyridin-4-YL)acetamide

N-(2-Acetyl-6-methylpyridin-4-YL)acetamide

Cat. No.: B14859813
M. Wt: 192.21 g/mol
InChI Key: ZDLFHLKFXQBYSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-6-methylpyridin-4-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 2-acetyl-6-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-6-methylpyridin-4-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

N-(2-Acetyl-6-methylpyridin-4-YL)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-methylpyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Acetyl-6-methylpyridin-4-YL)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its acetyl and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(2-acetyl-6-methylpyridin-4-yl)acetamide

InChI

InChI=1S/C10H12N2O2/c1-6-4-9(12-8(3)14)5-10(11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14)

InChI Key

ZDLFHLKFXQBYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)C)NC(=O)C

Origin of Product

United States

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